4-Benzyl-1-phenyl-3,5-pyrazolidinedione 4-Benzyl-1-phenyl-3,5-pyrazolidinedione
Brand Name: Vulcanchem
CAS No.: 54505-60-1
VCID: VC20329040
InChI: InChI=1S/C16H14N2O2/c19-15-14(11-12-7-3-1-4-8-12)16(20)18(17-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,19)
SMILES:
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

4-Benzyl-1-phenyl-3,5-pyrazolidinedione

CAS No.: 54505-60-1

Cat. No.: VC20329040

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyl-1-phenyl-3,5-pyrazolidinedione - 54505-60-1

Specification

CAS No. 54505-60-1
Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name 4-benzyl-1-phenylpyrazolidine-3,5-dione
Standard InChI InChI=1S/C16H14N2O2/c19-15-14(11-12-7-3-1-4-8-12)16(20)18(17-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,19)
Standard InChI Key WBCMDBXBMDROSN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2C(=O)NN(C2=O)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

The compound features a pyrazolidinedione backbone (C₃H₄N₂O₂) with substituents at positions 1 and 4:

  • Position 1: Phenyl group (C₆H₅)

  • Position 4: Benzyl group (C₆H₅CH₂)

Molecular Formula: C₁₆H₁₄N₂O₂
Molecular Weight: 266.30 g/mol
IUPAC Name: 4-Benzyl-1-phenylpyrazolidine-3,5-dione

The planar structure of the pyrazolidinedione core allows for conjugation, influencing its reactivity and physical properties .

Synthetic Routes

Cyclization of Hydrazine Derivatives

A common method for synthesizing pyrazolidinediones involves the cyclization of hydrazine derivatives with diketones or β-keto esters. For example:

  • Condensation: Phenylhydrazine reacts with a benzyl-substituted β-keto ester (e.g., ethyl benzylacetoacetate) in acidic methanol .

  • Cyclization: The intermediate undergoes intramolecular cyclization under reflux conditions, forming the pyrazolidinedione ring .

Representative Reaction:

Phenylhydrazine+Ethyl benzylacetoacetateHCl, MeOH4-Benzyl-1-phenyl-3,5-pyrazolidinedione\text{Phenylhydrazine} + \text{Ethyl benzylacetoacetate} \xrightarrow{\text{HCl, MeOH}} \text{4-Benzyl-1-phenyl-3,5-pyrazolidinedione}

Optimization: Adjusting pH to 5.0–6.5 enhances reaction efficiency, yielding up to 85% purity .

Physicochemical Properties

PropertyValueSource
Melting Point110–125°C (extrapolated)
Boiling Point560°C (predicted)
Density1.29 g/cm³
SolubilitySlightly soluble in chloroform
LogP (Partition Coeff.)2.8

The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents like ethyl acetate .

Chemical Reactivity

Oxidation and Reduction

  • Oxidation: Reacts with peracids (e.g., mCPBA) to form epoxides or hydroxylated derivatives .

  • Reduction: Sodium borohydride reduces the ketone groups to secondary alcohols.

Substitution Reactions

  • Azo Coupling: Aryldiazonium salts substitute at position 4, forming arylazo derivatives.

  • Alkylation: Benzyl halides introduce additional alkyl groups under basic conditions .

Biological and Pharmacological Activities

Antimicrobial Activity

Pyrazolidinediones with lipophilic substituents exhibit broad-spectrum antibacterial effects. Key findings:

  • Gram-Positive Bacteria: MIC values of 80–110 nM against Staphylococcus aureus .

  • Mechanism: Disruption of bacterial cell membrane integrity .

Platelet Aggregation Inhibition

Derivatives with bulky substituents (e.g., benzyl) antagonize adenosine diphosphate (ADP) receptors, preventing thrombus formation .

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: Optimized derivatives are under investigation for treating thrombocytopenia and metabolic disorders .

  • Drug Delivery: Encapsulation in liposomes improves bioavailability .

Material Science

  • Coordination Chemistry: The diketone moiety chelates metal ions, enabling use in catalysis .

Limitations

  • Toxicity: Limited data on long-term safety; hepatotoxicity observed in structurally similar compounds .

  • Synthetic Challenges: Low yields (>50%) in multi-step syntheses .

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